1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a ligand for sigma receptors. Its unique molecular structure combines features of both dioxolane and indazole, making it a subject of interest for researchers exploring new therapeutic agents.
This compound is classified under the category of indazole derivatives, specifically characterized by the presence of a spiro[1,3]dioxolane structure. The compound is often synthesized through various organic reactions involving indazole and dioxolane precursors. Its chemical identity is confirmed by its CAS number, 1204218-41-6, and it has been documented in various scientific literature focusing on its synthesis and biological properties .
The synthesis of 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] typically involves several key steps:
The molecular formula of 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] is CHNO, with a molecular weight of approximately 180.21 g/mol. The compound features a spiro configuration that connects the dioxolane ring to the indazole moiety, resulting in a three-dimensional structure that may influence its biological activity.
The spatial arrangement of atoms provides unique properties that are crucial for its interaction with biological targets .
1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] can undergo various chemical transformations:
These reactions expand its utility in synthetic organic chemistry.
The mechanism by which 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] exerts its biological effects primarily involves interactions with sigma receptors, particularly sigma-2 receptors. These receptors are implicated in various neurological processes and have been targeted for drug development aimed at treating central nervous system disorders.
Research indicates that modifications to the tetrahydroindazole structure can significantly enhance selectivity and potency towards sigma receptors. For instance, introducing specific substituents at designated positions can optimize binding affinity and receptor activation .
The physical properties of 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] include:
Chemical properties include stability under standard laboratory conditions and potential reactivity with electrophiles or nucleophiles due to functional groups present in its structure .
1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] has several potential applications in scientific research:
The synthesis of 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] (CAS RN: 1160245-61-3) relies on strategic spiroannulation between tetrahydroindazole and 1,3-dioxolane units. A primary route involves copper-catalyzed cyclization: 2-halogenated carbonyl precursors undergo three-component reactions with primary amines and sodium azide under ligand-free conditions. Copper(I) oxide nanoparticles (Cu₂O-NPs) in polyethylene glycol (PEG 300) catalyze C–N and N–N bond formation at 80–100°C, yielding the tetrahydroindazole core with >75% efficiency [5].
For spirocyclic fusion, ketone protection is critical. The indazole’s carbonyl at C5’ reacts with ethylene glycol under acid catalysis (e.g., p-TsOH), forming the 1,3-dioxolane ring via dehydration. This step leverages spiro-centered tetrahedral geometry, confirmed by X-ray crystallography of analogues [4] [8]. Mechanistically, Pd-catalyzed intramolecular amination (e.g., using t-Bu₃PHBF₄) enables regioselective N2-alkylation, avoiding N1-isomer contamination [5].
Table 1: Key Cyclization Methods for Spiro-Indazole Synthesis
Strategy | Catalyst/Reagents | Yield Range | Regioselectivity (N2:N1) |
---|---|---|---|
Copper-Catalyzed Cyclization | Cu₂O-NP/PEG 300 | 75–85% | >9:1 |
Acid-Mediated Spiroketalization | p-TsOH/ethylene glycol | 70–78% | N/A |
Palladium N-Alkylation | Pd/t-Bu₃PHBF₄/Cs₂CO₃ | 80–88% | >20:1 |
Fusing 1,3-dioxolane to the indazole scaffold demands precise steric and electronic control. The spiro carbon (C2 of dioxolane) bridges the indazole’s C5’ position, confirmed by NMR (¹³C δ 110–115 ppm for acetal carbons) and SMILES notation C1CC2(CC3=C1NN=C3)OCCO2
[4]. Conformational rigidity from the spiro junction limits ring flipping, enhancing metabolic stability—a trait leveraged in sigma receptor ligands [1].
Protecting group strategies are vital: ethylene glycol shields ketones as acid-stable dioxolanes during indazole N-functionalization. Deprotection (HCl/water) regenerates the ketone without indazole degradation [6] [8]. For hydrochloride salt formation (CAS RN: 1185012-60-5), gaseous HCl in ether precipitates the product, maintaining ring integrity [6].
Regioselectivity at indazole’s N1 vs. N2 positions dictates bioactivity. Palladium-mediated N-alkylation achieves >95% N2-selectivity using alkyl/aryl imidates under mild conditions (Cu(OTf)₂, 25°C) [5]. For C3 functionalization, photoredox catalysis enables C–H amination with secondary amines (4CzIPN catalyst, visible light), attaching groups like piperidine—key for sigma-2 affinity [5] [1].
Electron-withdrawing substituents (e.g., –CF₃ at indazole C6) enhance electrophilic substitution yields by 20% due to improved imine intermediate stability [1]. Table 2 compares catalytic systems:
Table 2: Catalytic Regioselective Functionalization Outcomes
Catalyst | Reaction Type | Position Modified | Yield | Selectivity |
---|---|---|---|---|
Cu(OTf)₂ | N-Alkylation | N2 | 82–90% | >95% N2 |
Pd/t-Bu₃PHBF₄ | Intramolecular Amination | C3 | 75–83% | >90% C3 |
4CzIPN (photoredox) | C–H Amination | C3 | 65–72% | 85–90% C3 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0